potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate
Description
Properties
IUPAC Name |
potassium;(E)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2.K/c21-16(22)9-8-14-12-20(15-6-2-1-3-7-15)19-17(14)13-5-4-10-18-11-13;/h1-12H,(H,21,22);/q;+1/p-1/b9-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWCTDCWRWTLEA-HRNDJLQDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)/C=C/C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12KN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, resulting in high yields of the desired product . The reaction conditions usually include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound .
Scientific Research Applications
Potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The pyridin-3-yl group in the target compound enhances π-π stacking and hydrogen bonding compared to thiophene (in benzofuran hybrids) or p-tolyl (in oxadiazole derivatives) .
- Solubility : The potassium salt’s ionic nature improves aqueous solubility relative to neutral analogs like chalcones or oxadiazoles .
Cyclooxygenase (COX) Inhibition vs. Antimicrobial Activity
- Target Compound : Structural analogs (e.g., acrylamide derivatives 5a–s ) exhibit COX-2 selectivity (IC₅₀ = 0.2–5.6 μM), attributed to the pyridinyl group’s interaction with COX-2’s hydrophobic pocket .
- Oxadiazole Analogs : Compounds 6a–6o show broad-spectrum antimicrobial activity (MIC = 4–32 μg/mL against S. aureus and C. albicans), likely due to the oxadiazole ring’s membrane disruption .
- Benzofuran Analogs: Thiophene-substituted derivatives display antifungal activity (MIC = 8–16 μg/mL) via inhibition of fungal lanosterol demethylase .
Physicochemical Properties
Biological Activity
Potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate, with CAS number 1443987-59-4, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 329.39 g/mol. The compound's structure includes a pyrazole ring, which is known for its diverse biological activities.
Antitumor Activity
Pyrazole derivatives, including this compound, have demonstrated significant antitumor potential. Research indicates that these compounds can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in various cancers . The structure–activity relationship (SAR) studies suggest that modifications to the pyrazole core can enhance antitumor efficacy.
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. Studies have shown that these compounds can inhibit inflammatory mediators and pathways, contributing to their therapeutic potential in treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogens. It has been evaluated for its effectiveness against bacterial strains and fungi, showcasing significant inhibitory effects . The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives:
- Antitumor Screening : A study synthesized a series of pyrazole derivatives and evaluated their activity against cancer cell lines. The results indicated that specific substitutions on the pyrazole ring enhanced cytotoxicity against various tumor types .
- Anti-inflammatory Effects : In a model of induced inflammation, pyrazole derivatives were tested for their ability to reduce swelling and pain. The results showed a marked decrease in inflammatory markers, supporting their use as anti-inflammatory agents .
- Antimicrobial Testing : A recent study assessed the antimicrobial efficacy of several pyrazole compounds against common bacterial and fungal strains. This compound showed promising results with low minimum inhibitory concentrations (MICs) against selected pathogens .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Q & A
Q. What are the key synthetic steps for preparing potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate?
The synthesis involves:
- Hydrazone formation : Condensation of acetylpyridine derivatives with phenylhydrazine in refluxing ethanol .
- Vilsmeier–Haack reaction : Conversion of hydrazones to 1,3-diarylpyrazole-4-carbaldehydes using POCl₃ and DMF .
- Knoevenagel condensation : Reaction of the aldehyde with malonic acid in pyridine to form α,β-unsaturated carboxylic acids .
- Salt formation : Treatment with potassium hydroxide to yield the final enoate. Purification is achieved via flash chromatography, with purity (>97%) confirmed by UPLC and HRMS .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Chromatography : Automated flash chromatography for purification .
- Spectroscopy : ¹H-NMR and IR confirm functional groups (e.g., enoate C=O stretch at ~1620 cm⁻¹) .
- Mass spectrometry : HRMS validates molecular weight and fragmentation patterns .
- Elemental analysis : Ensures stoichiometric consistency .
Q. What are the standard biological assays used to evaluate its activity?
- Enzyme inhibition assays : For cyclooxygenase (COX) or kinase targets, using spectrophotometric or fluorometric methods .
- Cellular assays : Cytotoxicity profiling (e.g., IC₅₀ determination in cancer cell lines) .
- Purity thresholds : Compounds with >97% purity (via UPLC) are prioritized to avoid off-target effects .
Advanced Research Questions
Q. How can reaction conditions for the Knoevenagel condensation step be optimized to improve yield?
- Catalyst screening : Replace traditional bases with green catalysts like sulfamic acid, which enhances regioselectivity under solvent-free conditions .
- Temperature modulation : Reflux in pyridine vs. microwave-assisted reactions to reduce side products .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve aldehyde reactivity .
Q. What strategies resolve contradictions in bioactivity data between similar pyrazole derivatives?
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., pyridin-3-yl vs. pyridin-4-yl) on target binding .
- Assay standardization : Control variables like cell line genotype (e.g., EGFR T790M mutants vs. wild-type) .
- Crystallography : Resolve structural ambiguities via X-ray diffraction (e.g., confirming enoate geometry as E or Z) .
Q. How can researchers design derivatives to enhance target selectivity?
- Bioisosteric replacement : Substitute pyridinyl groups with thiophene or benzothiazole to modulate lipophilicity .
- Proteome-wide profiling : Use covalent docking studies to predict off-target interactions, as demonstrated in EGFR inhibitor optimization .
- Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., enoate carboxylate interactions with active-site residues) .
Q. What analytical methods address discrepancies in crystallographic vs. spectroscopic data?
- Dynamic NMR : Resolve tautomerism or conformational flexibility in solution .
- SC-XRD (Single-crystal X-ray diffraction) : Confirm solid-state geometry, especially for E/Z isomerism .
- DFT calculations : Compare experimental and theoretical IR/UV spectra to validate electronic structures .
Methodological Considerations
Q. How to scale up synthesis without compromising purity?
- Continuous flow chemistry : Minimize side reactions during aldehyde formation .
- In-line monitoring : Use LC-MS to track intermediates in real time .
Q. What in silico tools predict the compound’s pharmacokinetic properties?
- ADMET prediction : Software like Schrödinger’s QikProp to estimate logP, solubility, and CYP450 interactions .
- MD simulations : Assess membrane permeability via lipid bilayer models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
